molecular formula C8H5NO3S B2720412 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid CAS No. 1360929-98-1

7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B2720412
CAS No.: 1360929-98-1
M. Wt: 195.19
InChI Key: RBKKJRSZEGHNKP-UHFFFAOYSA-N
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Description

7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid (CAS 1360929-98-1) is a key heterocyclic building block in medicinal chemistry research. It serves as a versatile scaffold for developing novel bioactive molecules. Thienopyridine derivatives have demonstrated significant research value as potent inhibitors of atypical Protein Kinase C (aPKC) isoforms, which are promising targets for controlling vascular permeability and reducing inflammation in blinding eye diseases, offering alternatives to anti-VEGF therapies . Furthermore, derivatives of this core structure have been investigated for their anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer , and as anti-inflammatory agents that inhibit protein binding to glycosaminoglycans . The compound is provided exclusively for research and development use in laboratory settings and is not intended for human, veterinary, or household use.

Properties

IUPAC Name

7-oxo-6H-thieno[2,3-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-7-6-4(1-2-9-7)3-5(13-6)8(11)12/h1-3H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKKJRSZEGHNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360929-98-1
Record name 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thiophene derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process and subsequent purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
7-Oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid C₈H₅NO₄S 179.13 Thiophene ring, 7-oxo, 2-carboxylic acid
7-Oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylic acid C₈H₅NO₄ 179.13 Furan ring (oxygen), 7-oxo, 2-carboxylic acid
7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid C₈H₄ClNO₂S 213.64 Chloro substituent, thiophene ring, carboxylic acid
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₆N₂O₂ 178.15 Pyrrole ring, 2-carboxylic acid
6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid C₁₃H₁₇NO₄S 299.35 BOC-protected amine, saturated pyridine ring

Key Observations :

  • Heteroatom Effects: Replacement of sulfur (thiophene) with oxygen (furan) or nitrogen (pyrrole) alters electronic properties.
  • Substituent Influence: Chloro groups (as in 7-chlorothieno) increase molecular weight and may enhance electrophilic reactivity . The BOC group in the tetrahydrothieno derivative improves solubility and stability during synthesis .

Key Observations :

  • Basic conditions (NaOH/EtOH) are effective for pyrrolo-pyridine derivatives , whereas thieno-pyridines may require halogenation or oxidation steps .

Physicochemical and Analytical Data

Table 3: Analytical and Physical Properties

Compound Name Melting Point (°C) Elemental Analysis (C/H/N) Purity
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate 248–251 Calcd: C 70.23%, H 4.42%, N 13.65%; Found: C 70.09%, H 4.41%, N 13.69% ≥98%
Furo[2,3-c]pyridine-2-carboxylic acid N/A Molecular formula: C₈H₅NO₃ ≥98%
7-Oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid N/A Molecular formula: C₈H₅NO₄S Discontinued

Key Observations :

  • High purity (≥98%) is standard for commercial compounds like the furopyridine derivative .
  • Elemental analysis data (e.g., for the quinoline-containing pyrazole in ) confirms synthesis efficiency and purity .

Biological Activity

7-Oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound with notable biological activity. Its structural characteristics suggest potential applications in pharmacology, particularly in antimicrobial and antitumor therapies. This article reviews the biological activities associated with this compound, synthesizing findings from various studies.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C₈H₅NO₃S
Molecular Weight 195.2 g/mol
IUPAC Name 7-oxo-6H-thieno[2,3-c]pyridine-2-carboxylic acid
CAS Number 1360929-98-1
Appearance Powder

Antimicrobial Activity

Research has indicated that 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, a study evaluated the compound's activity against both Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) that suggests potent antibacterial effects.

Table 1: Antimicrobial Activity of 7-Oxo-6H,7H-Thieno[2,3-c]pyridine-2-carboxylic Acid

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight the compound's potential as a broad-spectrum antimicrobial agent.

Antitumor Activity

In addition to its antibacterial properties, this compound has been investigated for its antitumor activity. Preliminary studies suggest it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, in vitro assays demonstrated that the compound could significantly reduce the viability of cancer cell lines such as HeLa and MCF-7.

Case Study: Antitumor Efficacy
A study conducted on MCF-7 breast cancer cells showed that treatment with 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid resulted in a dose-dependent decrease in cell viability. The IC₅₀ value was determined to be approximately 15 μM after 48 hours of exposure.

The biological activity of 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid is believed to be linked to its ability to interact with specific biological targets. Studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt metabolic pathways critical for cancer cell survival.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique thienopyridine structure. Variations in substituents at different positions on the ring system have been shown to influence its biological activity. For instance:

  • Electron-withdrawing groups enhance antibacterial potency.
  • Hydrophobic side chains improve interaction with lipid membranes, increasing efficacy against resistant strains.

Q & A

Basic Synthesis

Q: What are the optimal synthetic routes for preparing 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid, and how do reaction conditions influence yield? A: The synthesis typically involves cyclization and functional group modifications. For example, thieno-pyridine derivatives are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Reaction temperature (80–120°C) and catalyst loading (5–10 mol%) are critical for yield optimization. Evidence from analogous compounds shows that acidic conditions (e.g., HCl) improve cyclization efficiency, while excess reagents may lead to side products .

Advanced Synthesis: Data Contradictions

Q: How should researchers address contradictions in reported synthetic yields for thieno-pyridine derivatives under similar conditions? A: Discrepancies may arise from subtle variations in solvent purity, catalyst activity, or heating methods. For instance, Table 3.15 in demonstrates that yields for related compounds vary by >20% when switching from DMF to THF. Methodological solutions include:

  • Replicating reported conditions with rigorous solvent drying.
  • Using high-purity catalysts (e.g., Pd/C vs. Pd(OAc)₂).
  • Monitoring reaction progress via TLC or HPLC to identify side reactions .

Basic Structural Characterization

Q: What spectroscopic methods are most reliable for confirming the structure of 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid? A: Key techniques include:

  • 1H/13C NMR : To identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm).
  • HRMS : For precise molecular weight confirmation (e.g., [M+H]+ expected at m/z 224.03 for C₉H₅NO₃S).
  • IR Spectroscopy : To detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced Structural Analysis

Q: How can crystallographic data resolve ambiguities in NMR assignments for thieno-pyridine derivatives? A: Single-crystal X-ray diffraction provides unambiguous bond-length and dihedral-angle data. For example, reports torsional angles of −179.95° for a related thieno-pyridine, confirming planarity missed in NMR due to dynamic effects. Pairing NMR with XRD minimizes misassignment risks, especially for tautomeric or sterically hindered structures .

Basic Pharmacological Profiling

Q: What in vitro assays are suitable for initial bioactivity screening of this compound? A: Standard assays include:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination).
  • Antimicrobial Testing : MIC assays against Gram-positive/negative bacteria .

Advanced Pharmacological Studies

Q: How can structure-activity relationship (SAR) studies guide the optimization of thieno-pyridine derivatives? A: Modifying substituents at positions 3 and 7 significantly impacts activity. For example:

  • Electron-withdrawing groups (e.g., -Cl at position 7) enhance antimicrobial potency ( ).
  • Carboxylic acid at position 2 improves solubility but may reduce membrane permeability.
  • Computational docking (e.g., AutoDock) paired with synthetic modifications can prioritize targets .

Basic Analytical Purity Assessment

Q: What chromatographic methods are recommended for assessing the purity of this compound? A: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) and UV detection at 254 nm. Compare retention times against reference standards (e.g., USP guidelines in ). For impurities, LC-MS can identify byproducts with m/z deviations ≥2 .

Advanced Method Validation

Q: How should researchers validate analytical methods for quantifying this compound in complex matrices? A: Follow ICH Q2(R1) guidelines:

  • Linearity : R² ≥0.99 over 50–150% of the target concentration.
  • Accuracy : Spike recovery rates of 95–105%.
  • Precision : ≤2% RSD for intraday/interday replicates.
  • LOD/LOQ : Determined via signal-to-noise ratios of 3:1 and 10:1, respectively .

Safety and Handling

Q: What safety protocols are essential when handling thieno-pyridine derivatives in the lab? A: Key measures include:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation ().
  • Spill Management : Neutralize acids with sodium bicarbonate and dispose via hazardous waste protocols .

Data Contradictions in Solubility

Q: How can researchers reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents? A: Solubility discrepancies often stem from polymorphic forms or hydration states. For example:

  • DMSO : May dissolve anhydrous forms better than hydrated crystals.
  • Water : Adjust pH to deprotonate the carboxylic acid (pKa ~2.5) for improved solubility.
  • Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions .

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